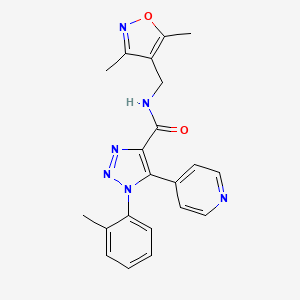
N-((3,5-dimethylisoxazol-4-yl)methyl)-5-(pyridin-4-yl)-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((3,5-dimethylisoxazol-4-yl)methyl)-5-(pyridin-4-yl)-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C21H20N6O2 and its molecular weight is 388.431. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-((3,5-dimethylisoxazol-4-yl)methyl)-5-(pyridin-4-yl)-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to a class of triazole derivatives, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C21H20N6O2 with a molecular weight of 388.4 g/mol. The chemical structure features a triazole ring linked to a pyridine and an isoxazole moiety, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H20N6O2 |
| Molecular Weight | 388.4 g/mol |
| CAS Number | 1396773-93-5 |
Research indicates that compounds featuring isoxazole and triazole structures often exhibit significant interactions with various biological targets. The presence of the 3,5-dimethylisoxazole moiety is particularly noteworthy as it acts as an acetyl lysine mimic, facilitating interactions with bromodomains in proteins involved in epigenetic regulation .
Anticancer Activity
Several studies have assessed the anticancer potential of similar compounds containing the triazole scaffold. For instance, compounds with a similar structural framework have demonstrated selective inhibition against cancer cell lines while sparing normal cells. The mechanism often involves the inhibition of proteasome activity or interference with cell cycle regulation .
Case Study: Inhibition of Proteasome Activity
In an experimental setup involving various cancer cell lines, compounds structurally similar to this compound were shown to inhibit the chymotrypsin-like (CT-L) activity of the proteasome with an IC50 value in the low micromolar range (e.g., 6 µM for certain analogs) . This suggests that our compound may share similar inhibitory properties.
| Compound | IC50 (µM) |
|---|---|
| Bortezomib | 0.009 |
| PI-083 | 6.0 |
| Triazole Analog | 2.31 |
Inhibition of Bromodomain Proteins
The 3,5-dimethylisoxazole group has been linked to enhanced binding affinity towards bromodomain-containing proteins such as CBP and BRD4. These proteins play crucial roles in transcriptional regulation and are implicated in various cancers . Compounds designed with this motif showed improved potency against these targets compared to their non-isoxazole counterparts.
Properties
IUPAC Name |
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1-(2-methylphenyl)-5-pyridin-4-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O2/c1-13-6-4-5-7-18(13)27-20(16-8-10-22-11-9-16)19(24-26-27)21(28)23-12-17-14(2)25-29-15(17)3/h4-11H,12H2,1-3H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALQXQEGJEKTSBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C(N=N2)C(=O)NCC3=C(ON=C3C)C)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














